molecular formula C9H13N3 B13246722 1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine

1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine

Cat. No.: B13246722
M. Wt: 163.22 g/mol
InChI Key: UWYQSLBPCUQWPX-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine is an organic compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound is characterized by a cyclobutane ring attached to a pyrimidine ring substituted with a methyl group at the 5-position. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrimidine with cyclobutanone in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted cyclobutan-1-amine derivatives.

Scientific Research Applications

1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance its lipophilicity and potentially alter its interaction with biological targets compared to its unsubstituted or differently substituted analogs .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-(5-methylpyrimidin-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H13N3/c1-7-5-11-8(12-6-7)9(10)3-2-4-9/h5-6H,2-4,10H2,1H3

InChI Key

UWYQSLBPCUQWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2(CCC2)N

Origin of Product

United States

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